

SMILES string for 5-Chloro-3-fluoropyridine-2-carboxylic acid

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Compound of Interest

Compound Name: 5-Chloro-3-fluoropyridine-2-carboxylic acid

Cat. No.: B1589329

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An In-Depth Technical Guide to **5-Chloro-3-fluoropyridine-2-carboxylic acid**: Synthesis, Properties, and Applications in Drug Discovery

Molecular Structure and Physicochemical Properties

5-Chloro-3-fluoropyridine-2-carboxylic acid is a pyridine ring substituted with a carboxylic acid group at position 2, a fluorine atom at position 3, and a chlorine atom at position 5. This unique arrangement of functional groups imparts specific electronic and steric properties that make it a valuable building block in the synthesis of complex bioactive molecules.

SMILES String: OC(=O)C1=NC=C(Cl)C=C1F[1]

The Simplified Molecular Input Line Entry System (SMILES) string provides a linear representation of the molecule's two-dimensional structure.

Key Physicochemical Data:

Property	Value	Source
CAS Number	207994-08-9	[1] [2]
Molecular Formula	C6H3ClFNO2	[1] [2]
Molecular Weight	175.545 g/mol	[1]
Predicted Density	1.576±0.06 g/cm ³	[2]
Predicted Boiling Point	278.3±35.0 °C	[2]
XLogP3	1.4	[3]

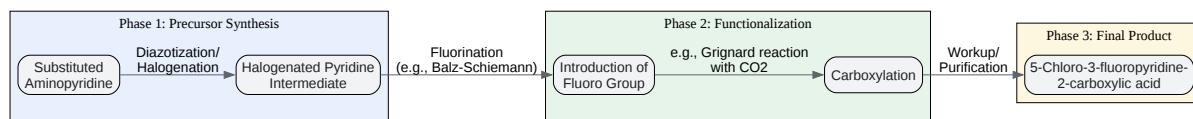
These properties are crucial for understanding the compound's behavior in various chemical and biological systems, including its solubility, permeability, and potential for intermolecular interactions. The presence of both chlorine and fluorine atoms significantly influences the molecule's lipophilicity and electronic distribution, which can be strategically exploited in drug design to enhance binding affinity and metabolic stability.[\[4\]](#)[\[5\]](#)

Synthetic Strategies

While specific, detailed synthetic protocols for **5-chloro-3-fluoropyridine-2-carboxylic acid** are not extensively documented in publicly available literature, logical synthetic routes can be proposed based on established methodologies for the synthesis of related halogenated pyridine carboxylic acids. The synthesis of functionalized pyridines often involves multi-step sequences, starting from more readily available precursors.

A plausible synthetic approach could involve the construction of the substituted pyridine ring followed by functional group interconversions. For instance, a common strategy for introducing fluorine into a pyridine ring is through the Balz-Schiemann reaction or related diazotization-fluorination methods on an amino-substituted pyridine precursor.[\[6\]](#) The chlorine and carboxylic acid functionalities can be introduced through various established transformations.

Below is a conceptual workflow for a potential synthetic pathway:

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Caption: Conceptual workflow for the synthesis of **5-Chloro-3-fluoropyridine-2-carboxylic acid**.

Detailed Protocol Considerations:

- Step 1: Diazotization and Halogenation: Starting with an appropriate aminopyridine, a Sandmeyer or similar reaction could be employed to introduce the chloro substituent. For example, the synthesis of 2-bromo-5-chloro-3-fluoropyridine has been documented starting from 2-amino-5-chloro-3-fluoropyridine using hydrobromic acid, bromine, and sodium nitrite. [7] A similar approach could be adapted.
- Step 2: Fluorination: If a suitable amino precursor is available, the Balz-Schiemann reaction, involving diazotization in the presence of fluoroboric acid, is a classic method for introducing fluorine.[6] More modern C-H fluorination techniques might also be applicable, offering alternative routes with potentially higher efficiency and selectivity.[8][9]
- Step 3: Carboxylation: The carboxylic acid group can be introduced at a late stage. This could be achieved through metal-halogen exchange of a bromo or iodo precursor at the 2-position, followed by quenching with carbon dioxide. Alternatively, oxidation of a methyl or other alkyl group at the 2-position could yield the desired carboxylic acid.

It is imperative for researchers to perform thorough literature searches on analogous structures to optimize reaction conditions and ensure safety, as many of the reagents used in these transformations are hazardous.[10]

Applications in Drug Discovery and Medicinal Chemistry

Halogenated heterocyclic compounds are privileged scaffolds in modern drug discovery. The incorporation of chlorine and fluorine atoms can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties.[\[4\]](#)[\[5\]](#)

- Modulation of Physicochemical Properties: The electronegativity of fluorine and chlorine can alter the pKa of nearby functional groups, influence conformation, and create favorable interactions with biological targets. Fluorine, in particular, is often used to block metabolic sites, thereby increasing the metabolic stability and half-life of a drug candidate.
- Enhanced Binding Affinity: The halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute significantly to the binding affinity of a ligand to its protein target.
- Scaffold for Bioactive Molecules: **5-Chloro-3-fluoropyridine-2-carboxylic acid** serves as a versatile building block. The carboxylic acid provides a handle for amide bond formation, a common linkage in many pharmaceuticals. The pyridine nitrogen can act as a hydrogen bond acceptor, and the halogenated ring system can be further functionalized.

Analogous compounds, such as 2-chloro-5-fluoropyridine-3-carboxylic acid, are utilized as key intermediates in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer drugs, as well as in the development of agrochemicals like herbicides and fungicides.[\[11\]](#)[\[12\]](#) For example, 2-amino-5-chloro-3-fluoropyridine is a building block for inhibitors of cyclin-dependent kinases (CDKs) for cancer treatment.[\[13\]](#) Given these precedents, **5-chloro-3-fluoropyridine-2-carboxylic acid** is a highly promising starting material for the discovery of novel therapeutics.

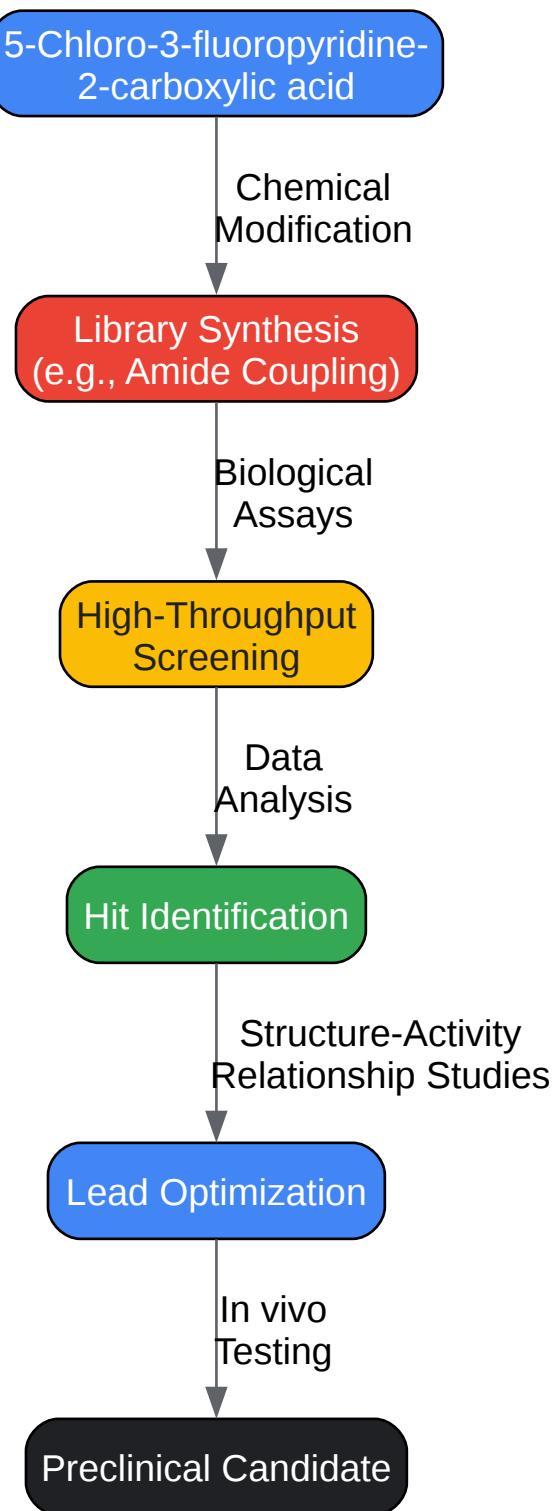
The potential therapeutic areas where this scaffold could be explored are vast and include, but are not limited to:

- Oncology
- Inflammatory Diseases

- Infectious Diseases

- Neurological Disorders

The logical progression from this chemical building block to a potential drug candidate is illustrated below.



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Caption: A typical drug discovery workflow starting from a key chemical intermediate.

Conclusion

5-Chloro-3-fluoropyridine-2-carboxylic acid is a chemical entity with significant potential in the field of drug discovery. Its unique substitution pattern offers a combination of properties that are highly sought after in the design of novel therapeutic agents. While detailed synthetic and application data for this specific molecule are emerging, a strong foundation of knowledge from related compounds provides a clear rationale for its exploration. As synthetic methodologies advance and our understanding of the role of halogens in molecular recognition deepens, the importance of building blocks like **5-chloro-3-fluoropyridine-2-carboxylic acid** is set to grow, paving the way for the development of next-generation medicines.

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